2-(Hydroxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hydroxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile is a chemical compound with the molecular formula C9H13NO and a molecular weight of 151.21 g/mol It is characterized by a bicyclic structure, which includes a hydroxymethyl group and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile typically involves the reaction of bicyclo[2.2.1]heptane derivatives with suitable reagents to introduce the hydroxymethyl and carbonitrile groups. One common method involves the use of a Grignard reagent to introduce the hydroxymethyl group, followed by a cyanation reaction to form the carbonitrile group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar synthetic routes are scaled up for industrial purposes, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonitrile group can be reduced to form an amine.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 2-(Carboxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile.
Reduction: 2-(Hydroxymethyl)bicyclo[2.2.1]heptane-2-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Hydroxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for potential biological activity.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The hydroxymethyl and carbonitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
2-(Hydroxymethyl)bicyclo[2.2.1]heptane-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonitrile group.
2-(Aminomethyl)bicyclo[2.2.1]heptane-2-carbonitrile: Similar structure but with an aminomethyl group instead of a hydroxymethyl group.
Uniqueness
2-(Hydroxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile is unique due to the presence of both a hydroxymethyl and a carbonitrile group on a bicyclic framework. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthesis and research .
Properties
IUPAC Name |
2-(hydroxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c10-5-9(6-11)4-7-1-2-8(9)3-7/h7-8,11H,1-4,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXROESQZPLWLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2(CO)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.